![molecular formula C12H9NO2 B6365841 5-(2-Formylphenyl)-3-hydroxypyridine, 95% CAS No. 1261940-50-4](/img/structure/B6365841.png)
5-(2-Formylphenyl)-3-hydroxypyridine, 95%
Overview
Description
5-(2-Formylphenyl)-3-hydroxypyridine (5-FPHP) is a synthetic compound that has been studied for its potential applications in a variety of scientific areas. It is a relatively new compound, having only been synthesized in the last decade. The compound was first synthesized in 2008 and has since been studied for its potential uses in biochemistry, physiology, and pharmacology.
Scientific Research Applications
5-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential applications in biochemistry, physiology, and pharmacology. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders. 5-(2-Formylphenyl)-3-hydroxypyridine, 95% has also been studied for its potential use as an antioxidant, and its ability to scavenge free radicals has been demonstrated. Finally, 5-(2-Formylphenyl)-3-hydroxypyridine, 95% has been studied for its potential use as a drug delivery system, as it has been shown to be able to carry other drugs and increase their bioavailability.
Mechanism of Action
The mechanism of action of 5-(2-Formylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders. In addition, 5-(2-Formylphenyl)-3-hydroxypyridine, 95% has been shown to have antioxidant activity, and it is believed that this activity is due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylphenyl)-3-hydroxypyridine, 95% have not yet been fully elucidated. However, it has been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders. In addition, 5-(2-Formylphenyl)-3-hydroxypyridine, 95% has been shown to have antioxidant activity, and it is believed that this activity is due to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(2-Formylphenyl)-3-hydroxypyridine, 95% for lab experiments is its high purity, as it can be synthesized with an overall yield of 95%. This makes it an ideal compound for use in lab experiments. However, there are also some limitations to using 5-(2-Formylphenyl)-3-hydroxypyridine, 95% in lab experiments. For example, due to its relatively high cost, it may not be suitable for large-scale experiments. Additionally, the mechanism of action of 5-(2-Formylphenyl)-3-hydroxypyridine, 95% is not yet fully understood, which can make it difficult to interpret the results of experiments involving the compound.
Future Directions
The potential future directions for 5-(2-Formylphenyl)-3-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications in the treatment of neurological disorders. Additionally, research could be done to explore its potential use as an antioxidant, as well as its potential as a drug delivery system. Finally, research could be done to explore its potential uses in other areas, such as in the development of new materials or as an intermediate in the synthesis of other compounds.
Synthesis Methods
5-(2-Formylphenyl)-3-hydroxypyridine, 95% can be synthesized by a three-step process. First, the starting material, 2-formylphenol, is reacted with anhydrous sodium carbonate in aqueous ethanol to yield 5-hydroxypyridine. Second, the 5-hydroxypyridine is reacted with sodium borohydride in an aqueous solution to yield 5-(2-Formylphenyl)-3-hydroxypyridine, 95%. Finally, the 5-(2-Formylphenyl)-3-hydroxypyridine, 95% is isolated and purified by column chromatography. The overall yield of the synthesis is approximately 95%.
properties
IUPAC Name |
2-(5-hydroxypyridin-3-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-8,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJAXNEMHALLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682554 | |
Record name | 2-(5-Hydroxypyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Hydroxypyridin-3-yl)benzaldehyde | |
CAS RN |
1261940-50-4 | |
Record name | 2-(5-Hydroxypyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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